molecular formula C9H11ClN4 B11892007 6-Chloro-2-isopropyl-7-methyl-7H-purine

6-Chloro-2-isopropyl-7-methyl-7H-purine

Cat. No.: B11892007
M. Wt: 210.66 g/mol
InChI Key: XUYABCRZCJEMGJ-UHFFFAOYSA-N
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Description

6-Chloro-2-isopropyl-7-methyl-7H-purine is a chemical compound with the molecular formula C9H11ClN4 and a molecular weight of 210.66 g/mol . It is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry, particularly in the structure of DNA and RNA.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-isopropyl-7-methyl-7H-purine typically involves the chlorination of 2-isopropyl-7-methyl-7H-purine. This reaction is carried out under controlled conditions using reagents such as thionyl chloride or phosphorus oxychloride . The reaction is usually performed in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-isopropyl-7-methyl-7H-purine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 6-amino-2-isopropyl-7-methyl-7H-purine .

Scientific Research Applications

6-Chloro-2-isopropyl-7-methyl-7H-purine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chloro-2-isopropyl-7-methyl-7H-purine involves its interaction with specific molecular targets. The chlorine atom can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. These derivatives can interact with biological targets such as enzymes or receptors, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

    6-Chloropurine: A simpler derivative of purine with a chlorine atom at the 6-position.

    2-Isopropyl-7-methyl-7H-purine: Lacks the chlorine atom but shares the isopropyl and methyl groups.

Uniqueness

6-Chloro-2-isopropyl-7-methyl-7H-purine is unique due to the presence of both the chlorine atom and the isopropyl group, which confer distinct chemical reactivity and biological activity compared to its analogs .

Properties

Molecular Formula

C9H11ClN4

Molecular Weight

210.66 g/mol

IUPAC Name

6-chloro-7-methyl-2-propan-2-ylpurine

InChI

InChI=1S/C9H11ClN4/c1-5(2)8-12-7(10)6-9(13-8)11-4-14(6)3/h4-5H,1-3H3

InChI Key

XUYABCRZCJEMGJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC2=C(C(=N1)Cl)N(C=N2)C

Origin of Product

United States

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